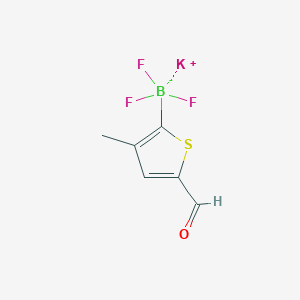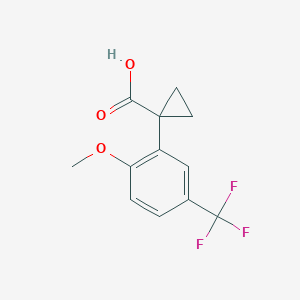
(R)-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzyloxycarbonyl group, and a hydroxybutanoate moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidinone ring through cyclization reactions. The hydroxybutanoate moiety is then introduced via esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis platforms, and the use of advanced catalysts can be employed to scale up the production process. Reaction conditions are carefully monitored to maintain consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicinal chemistry, ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science, nanotechnology, and other cutting-edge fields .
Mechanism of Action
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds .
Comparison with Similar Compounds
Similar Compounds
- ®-2,5-Dioxopyrrolidin-1-yl 4-(((methoxy)carbonyl)amino)-2-hydroxybutanoate
- ®-2,5-Dioxopyrrolidin-1-yl 4-(((ethoxy)carbonyl)amino)-2-hydroxybutanoate
- ®-2,5-Dioxopyrrolidin-1-yl 4-(((propoxy)carbonyl)amino)-2-hydroxybutanoate
Uniqueness
What sets ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate apart from similar compounds is its benzyloxycarbonyl group, which provides unique steric and electronic properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications.
Properties
Molecular Formula |
C16H18N2O7 |
|---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H18N2O7/c19-12(15(22)25-18-13(20)6-7-14(18)21)8-9-17-16(23)24-10-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2,(H,17,23)/t12-/m1/s1 |
InChI Key |
GXUXZODCJQNXBE-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






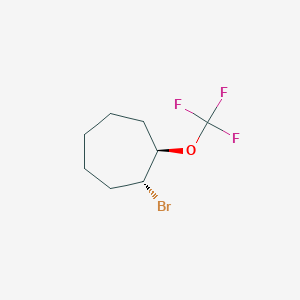


![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)
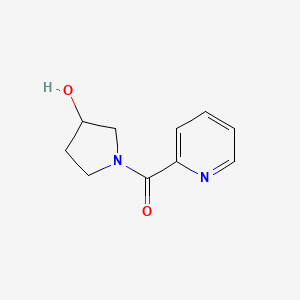
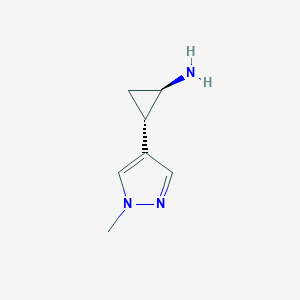
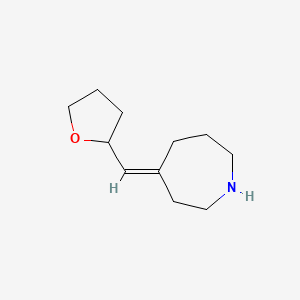
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
